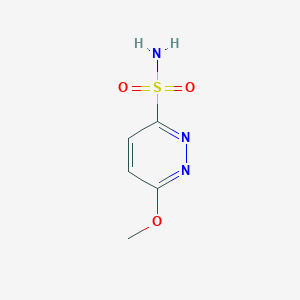

6-methoxypyridazine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 6-methoxypyridazine-3-sulfonamide can be achieved through several routes. One common method involves the reaction of 6-methoxypyridazine with sulfonamide reagents under specific conditions. For instance, the combination of sulfonyl chlorides with amines in the presence of a base such as triethylamine can yield sulfonamides . Another approach involves the use of microwave irradiation to facilitate the reaction between sulfonic acids or their sodium salts and amines . These methods are known for their high yields and functional group tolerance.

Análisis De Reacciones Químicas

6-methoxypyridazine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The methoxy and sulfonamide groups can participate in substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

While "6-methoxypyridazine-3-sulfonamide" is mentioned as an existing compound , the search results primarily discuss related compounds and their applications. Specifically, the search results highlight the applications of 3-sulfanilamido-6-substituted pyridazines, indole derivatives, and other bioactive compounds.

Here's a breakdown of the applications of related compounds based on the search results:

3-Sulfanilamido-6-substituted Pyridazines

- Antibacterial Agents: These compounds, including 3-sulfanilamido-6-methoxypyridazine, exhibit antibacterial activity. In tests with mice infected with pneumococcus Strain SVI, these compounds showed greater survival rates compared to related compounds when administered orally .

- Synthesis Intermediate: 3-sulfanilamido-6-chloropyridazine serves as an intermediate in the preparation of therapeutically useful 6-substituted sulfanilamidopyridazines . It can be reacted with alcohols, phenol, benzyl alcohol, and phenethyl alcohol to create new compounds .

- Examples of Preparation: The search results provide detailed examples of synthesizing 3-sulfanilamido-6-methoxypyridazine, 3-sulfanilamido-6-ethoxypyridazine, 3-sulfanilamido-6-n-hexoxypyridazine, 3-sulfanilamido-6-ph enoxypyridazine and 3-sulfanilamido-6-benzyl0xypyridazine .

Indole Derivatives

- Antioxidant and Antimicrobial Agents: Indole derivatives have the potential to be both potent antioxidants and antimicrobial agents .

- Antifungal Properties: A chlorine-containing indole-imidazole showed antifungal properties against specific strains .

- Antitumor Drugs: (5-methoxy-2,2-dimethyl-2 H-chromen-8-yl)(1-methyl-1 H-indol-5-yl)methanone demonstrated potent cytotoxicity against multiple human cancer cell lines, and could potentially be used to develop antitumor drugs .

Bioactive Compounds from Natural Sources

- C. ptilosperma Medicinal Applications: C. ptilosperma has potential medicinal applications due to its bioactive compounds .

- Anticancer Activity: PG reduces tumor growth without significant toxicity to major organs, highlighting its potential as a therapeutic agent for HCC .

Illustrative Data

The following data is extracted from the patent document :

Relative antibacterial activities

| SULFADIAZINE | SULFAPYRIDAZINE | 3-SULFANILAMIDO 6-METHOXYPYRIDAZINE | |

|---|---|---|---|

| Median effective dose | 290 (220-380) mg./kg./day | 880 (310-2500) mg./lrg./day | 180 (140-220) mg./kg./day |

| Survival Rate | 3/40 | 8/40 | 19/40 |

| Relative Activity Based | 1.0 | 3.0 | 1.S |

Mecanismo De Acción

The mechanism of action of 6-methoxypyridazine-3-sulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication .

Comparación Con Compuestos Similares

6-methoxypyridazine-3-sulfonamide can be compared with other sulfonamide derivatives, such as sulfamethoxypyridazine. Both compounds share a similar core structure but differ in their substituents. Sulfamethoxypyridazine, for example, has a 4-aminobenzenesulfonamido group at the 3-position . The unique methoxy group in this compound may confer different chemical properties and biological activities compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, biology, and industrial processes.

Actividad Biológica

6-Methoxypyridazine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamide compounds, characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to a pyridazine ring. Its chemical formula is C7H8N2O3S, and it has a CAS number of 1195651-75-2. The methoxy group at the 6-position enhances its solubility and biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are crucial for cell proliferation, survival, and metabolism. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

Key Findings from Research

- Inhibition Studies : Recent studies have demonstrated that derivatives of methoxypyridazine sulfonamides exhibit potent inhibitory activity against PI3K and mTOR. For instance, one derivative showed an IC50 value of 0.22 nM for PI3Kα and 23 nM for mTOR, indicating strong inhibitory potential .

- Cell Proliferation Assays : The compound has been shown to significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values reported at 130 nM and 20 nM respectively .

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to cell cycle arrest in the G0/G1 phase and induces apoptosis in HCT-116 cells in a dose-dependent manner .

Case Studies

Several case studies have highlighted the clinical relevance of sulfonamide compounds similar to this compound:

- Sulfamethoxypyridazine : A related sulfonamide has been used as prophylaxis in patients with recurrent infections, demonstrating its utility in clinical settings despite some adverse effects such as fixed drug eruptions .

- Resistance Mechanisms : Research into plasmid-borne resistance mechanisms against sulfonamides reveals insights that may inform the development of new derivatives less prone to resistance, emphasizing the importance of structural modifications in enhancing efficacy .

Comparative Analysis

The following table summarizes the biological activities and properties of selected sulfonamide compounds, including this compound:

| Compound | Target Pathway | IC50 (nM) | Cell Line | Mechanism |

|---|---|---|---|---|

| This compound | PI3K/mTOR | 0.22 (PI3Kα), 23 (mTOR) | MCF-7, HCT-116 | Inhibition of cell proliferation |

| Sulfamethoxazole | Dihydropteroate synthase | Varies | Various | Inhibition of folate synthesis |

| Sulfadiazine | Dihydropteroate synthase | Varies | Various | Inhibition of folate synthesis |

Propiedades

IUPAC Name |

6-methoxypyridazine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3S/c1-11-4-2-3-5(8-7-4)12(6,9)10/h2-3H,1H3,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWNXLUHSGWWFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.